(3-phenoxyphenyl)methanol is a member of the class of benzyl alcohols that is benzyl alcohol bearing a phenoxy substituent at C-3. It is a metbaolite of the insecticide permethrin. It has a role as a marine xenobiotic metabolite. It is a member of benzyl alcohols and an aromatic ether.
Related Compounds
3-Phenoxybenzoic acid
Compound Description: 3-Phenoxybenzoic acid is a common metabolite of many type I and type II pyrethroid pesticides. It is formed through the oxidation of 3-Phenoxybenzyl alcohol. In vitro studies have shown that 3-Phenoxybenzoic acid at concentrations of 0.01 mM exhibits some proliferative effects in MCF-7 estrogen-dependent breast cancer cells, although significantly less than estradiol or 3-Phenoxybenzyl alcohol. [] Research indicates that 3-Phenoxybenzoic acid is formed from 3-Phenoxybenzyl alcohol via dehydrogenation in rabbit skin. [] Studies in mustard plants have also identified 3-Phenoxybenzoic acid as a metabolite of the pyrethroid insecticide alphamethrin. []
Relevance: 3-Phenoxybenzoic acid is a direct metabolite of 3-Phenoxybenzyl alcohol, formed through oxidation. While both compounds are structurally similar, 3-Phenoxybenzoic acid exhibits lower estrogenic activity compared to 3-Phenoxybenzyl alcohol. []
α-Cyano-3-phenoxybenzyl alcohol
Compound Description: α-Cyano-3-phenoxybenzyl alcohol serves as a key component in the synthesis of various pyrethroid insecticides. It is commonly esterified with different substituted 2-phenoxy-3-methylbutanoic acids to produce a range of pyrethroid esters. [, ] Notably, α-cyano-3-phenoxybenzyl 2-(4-fluorophenoxy)-3-methylbutanoate displays potent larvicidal activity against Culex quinquefasciatus, while α-cyano-3-phenoxybenzyl-2-(4-chlorophenoxy)-3-methylbutanoate exhibits significant adulticidal activity, comparable to the well-known pyrethroid fenvalerate. []
Relevance: α-Cyano-3-phenoxybenzyl alcohol is structurally related to 3-Phenoxybenzyl alcohol, with the addition of a cyano group at the alpha position. This modification contributes to the insecticidal activity of pyrethroids incorporating this alcohol moiety. []
3-Phenoxybenzaldehyde
Compound Description: 3-Phenoxybenzaldehyde is a metabolite of 3-Phenoxybenzyl alcohol formed through oxidation. It exhibits estrogenic activity, although significantly less potent than 17β-estradiol. [] Research in mustard plants has identified 3-Phenoxybenzaldehyde as a free metabolite of the pyrethroid insecticide alphamethrin. []
Relevance: 3-Phenoxybenzaldehyde is an oxidized derivative of 3-Phenoxybenzyl alcohol and shares a similar structure. It also exhibits weak estrogenic activity, though less pronounced than 3-Phenoxybenzyl alcohol. []
(S)-α-cyano-3-phenoxybenzyl alcohol
Compound Description: This specific enantiomer of α-cyano-3-phenoxybenzyl alcohol is crucial for producing specific chiral esters of pyrethroids. [] Its preparation often involves separating it from the (R)-enantiomer or racemic mixtures. This enantioselectivity is crucial for the insecticidal activity of the resulting pyrethroid.
4-Hydroxy-3-phenoxybenzyl alcohol (4′-OH-3-PBAlc)
Compound Description: 4′-OH-3-PBAlc is a major metabolite of the pyrethroid insecticide λ-cyhalothrin. It is formed through microsomal oxidation of the parent compound. Studies in honeybees have identified 4′-OH-3-PBAlc as a key metabolite present in the frass of treated insects. []
Glucosyl 3-phenoxybenzyl ether
Compound Description: This compound is a plant metabolite formed by the conjugation of 3-Phenoxybenzyl alcohol with glucose. It is one of the initial metabolites observed in cotton leaves treated with 3-Phenoxybenzyl alcohol. []
Synthesis Analysis
The synthesis of 3-phenoxybenzyl alcohol can be accomplished through several methods, primarily involving the conversion of 3-hydroxy-toluene (m-cresol) to 3-phenoxy-toluene, followed by further reactions to yield the final product. One notable method includes:
Preparation of 3-Phenoxy-Toluene:
This step involves the reaction of m-cresol with phenol in the presence of potassium hydroxide and xylene as a solvent. The water formed during the reaction is removed azeotropically.
A catalyst such as copper(I) chloride may be added to facilitate the reaction.
Conversion to 3-Phenoxybenzyl Alcohol:
The next stage typically involves oxidation of 3-phenoxy-toluene, which can be achieved through partial halogenation followed by hydrolysis and reduction processes.
Hydrolysis of intermediates such as 3-phenoxy-benzyl chloride or acetates can also yield 3-phenoxybenzyl alcohol effectively.
The process parameters such as temperature, pressure, and catalyst type significantly influence the yield and purity of the final product.
Molecular Structure Analysis
The molecular structure of 3-phenoxybenzyl alcohol features a benzene ring connected to a phenoxy group (C₆H₅O−) and a hydroxymethyl group (−CH₂OH). The molecular weight is approximately 200.24 g/mol.
Key Structural Features:
Functional Groups: The compound contains an ether (phenoxy) and an alcohol functional group.
Bonding: The carbon atoms in the benzyl part are sp² hybridized, contributing to its aromatic stability.
Stereochemistry: The compound does not have any chiral centers, making it achiral.
Chemical Reactions Analysis
3-Phenoxybenzyl alcohol participates in various chemical reactions:
Oxidation: It can be oxidized to form 3-phenoxybenzaldehyde using catalysts like platinum or palladium in an oxygen-rich environment. This reaction typically occurs under mild conditions (ambient temperature and atmospheric pressure) with good selectivity toward aldehyde formation.
Esterification: The hydroxyl group can react with carboxylic acids or acid chlorides to form esters, which are useful intermediates in organic synthesis.
Hydrolysis: As mentioned earlier, hydrolysis of its derivatives (like chlorides or acetates) leads back to 3-phenoxybenzyl alcohol.
These reactions are essential for synthesizing various derivatives used in pharmaceutical applications.
Mechanism of Action
The mechanism of action for 3-phenoxybenzyl alcohol primarily revolves around its reactivity due to the hydroxyl group and its role as an intermediate in further synthetic pathways:
Oxidation Mechanism: In oxidation reactions, molecular oxygen interacts with the hydroxyl group leading to the formation of a carbonyl intermediate, which subsequently rearranges or reacts further depending on conditions and catalysts used.
Nucleophilic Substitution: In esterification reactions, the hydroxyl group acts as a nucleophile attacking electrophilic centers in carboxylic acids or their derivatives.
These mechanisms highlight its versatility as a building block in organic synthesis.
Physical and Chemical Properties Analysis
Key Properties:
Appearance: Colorless to light yellow liquid.
Boiling Point: Approximately 300 °C.
Specific Gravity: Approximately 1.15 at 20 °C.
Refractive Index: About 1.59.
Purity: Generally greater than 97% when obtained through proper synthesis methods.
Safety Information:
The compound is classified with hazard statements indicating it may cause eye irritation and is harmful if swallowed. Proper handling precautions include avoiding ingestion and contact with eyes.
Applications
3-Phenoxybenzyl alcohol has several scientific applications:
Agrochemicals: It serves as an intermediate in synthesizing insecticides and herbicides due to its efficacy against various pests.
Pharmaceuticals: The compound is utilized in drug formulations where phenolic compounds play a role in therapeutic activity.
Chemical Synthesis: It acts as a versatile building block for synthesizing more complex organic molecules, including fragrances and dyes.
Research Applications: In studies related to enzyme catalysis and reaction mechanisms, it serves as a substrate for investigating reaction pathways involving phenolic structures.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
8-(2-phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one is an azaspiro compound. Fenspiride is an oxazolidinone spiro compound used as a drug in the treatment of certain respiratory diseases. It is approved for use in Russia for the treatment of acute and chronic inflammatory diseases of ENT organs and the respiratory tract (like rhinopharyngitis, laryngitis, tracheobronchitis, otitis and sinusitis), as well as for maintenance treatment of asthma.
Arformoterol is an N-[2-hydroxy-5-(1-hydroxy-2-{[1-(4-methoxyphenyl)propan-2-yl]amino}ethyl)phenyl]formamide in which both of the stereocentres have R configuration. The active enantiomer of formoterol, it is administered by inhalation (generally as the tartrate salt) as a direct-acting sympathomimetic and bronchodilator for the treatment of chronic obstructive pulmonary disease (any progressive respiratory disease that makes it harder to breathe over time, such as chronic bronchitis and emphysema). It has a role as a bronchodilator agent, an anti-asthmatic drug and a beta-adrenergic agonist. It is a conjugate base of an arformoterol(1+). It is an enantiomer of a (S,S)-formoterol. Formoterol is an inhaled beta2-agonist used in the management of COPD and asthma that was first approved for use in the United States in 2001. It acts on bronchial smooth muscle to dilate and relax airways, and is administered as a racemic mixture of its active (R;R)- and inactive (S;S)-enantiomers. A major clinical advantage of formoterol over other inhaled beta-agonists is its rapid onset of action (2-3 minutes), which is at least as fast as [salbutamol], combined with a long duration of action (12 hours) - for this reason, treatment guidelines for asthma recommend its use as both a reliever and maintenance medication. It is available as a single-entity product and in several formulations in combination with both inhaled corticosteroids and long-acting muscarinic antagonists. Arformoterol is a bronchodilator. It works by relaxing muscles in the airways to improve breathing. Arformoterol inhalation is used to prevent bronchoconstriction in people with chronic obstructive pulmonary disease, including chronic bronchitis and emphysema. The use of arformoterol is pending revision due to safety concerns in regards to an increased risk of severe exacerbation of asthma symptoms, leading to hospitalization as well as death in some patients using long-acting beta agonists for the treatment of asthma. Arformoterol is a beta2-Adrenergic Agonist. The mechanism of action of arformoterol is as an Adrenergic beta2-Agonist. Formoterol Fumarate is the fumarate salt form of formoterol, a long-acting and selective sympathomimetic beta-receptor agonist with bronchodilator activity. Formoterol fumarate binds beta 2 adrenergic receptors in bronchial smooth muscle and stimulates intracellular adenyl cyclase, thereby increasing the production of cyclic adenosine monophosphate (cAMP). Increased cAMP levels cause relaxation of bronchial smooth muscle, improve mucociliary clearance and reduce mediator substance release in inflammatory cells, especially from mast cells. (NCI05) Arformoterol is a long-acting beta-2 adrenergic agonist and isomer of formoterol with bronchodilator activity. Arformoterol selectively binds to and activates beta-2 adrenergic receptors in bronchiolar smooth muscle, thereby causing stimulation of adenyl cyclase, the enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic-3',5'-adenosine monophosphate (cAMP). Increased intracellular cAMP levels cause relaxation of bronchial smooth muscle and lead to a reduced release of inflammatory mediators from mast cells. This may eventually lead to an improvement of airway function. Arformoterol Tartrate is the tartrate salt of arformoterol, the (R,R)-enantiomer of formoterol and a long-acting beta-2 adrenergic agonist with bronchodilator activity. Arformoterol selectively binds to and activates beta-2 adrenergic receptors in bronchiolar smooth muscle, thereby causing stimulation of adenyl cyclase, the enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic-3',5'-adenosine monophosphate (cAMP). Increased intracellular cAMP levels cause relaxation of bronchial smooth muscle and lead to an inhibition of release of inflammatory mediators from mast cells. This may eventually lead to an improvement of airway function. Formoterol is a long-acting beta-adrenergic receptor agonist with bronchodilator activity. Formoterol selectively binds to beta-2 adrenergic receptors in bronchial smooth muscle, thereby activating intracellular adenyl cyclase, an enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic-3',5'-adenosine monophosphate (cAMP). Increased cAMP levels cause relaxation of bronchial smooth muscle, relieve bronchospasms, improve mucociliary clearance and reduce mediator substance release from inflammatory cells, especially from mast cells. An ADRENERGIC BETA-2 RECEPTOR AGONIST with a prolonged duration of action. It is used to manage ASTHMA and in the treatment of CHRONIC OBSTRUCTIVE PULMONARY DISEASE. See also: Formoterol (broader); Arformoterol Tartrate (has salt form).
Guaiazulene is a sesquiterpene. It derives from a hydride of a guaiane. Guaiazulene is a natural product found in Artemisia thuscula, Magnolia officinalis, and other organisms with data available.
2-Phenylglycine, also known as a-amino-a-toluate or L-PHG amino acid, belongs to the class of organic compounds known as alpha amino acids. These are amino acids in which the amino group is attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon). 2-Phenylglycine exists as a solid, slightly soluble (in water), and a moderately acidic compound (based on its pKa). 2-Phenylglycine has been detected in multiple biofluids, such as urine and blood. Within the cell, 2-phenylglycine is primarily located in the cytoplasm. Alpha-phenylglycine is an amino acid with a structure in which a phenyl ring is bonded to the alpha-carbon of glycine. It has a role as a human metabolite.
Metformin is a member of the class of guanidines that is biguanide the carrying two methyl substituents at position 1. It has a role as a hypoglycemic agent, a xenobiotic, an environmental contaminant and a geroprotector. It is functionally related to a biguanide. It is a conjugate base of a metformin(1+). Metformin is a biguanide antihyperglycemic agent and first-line pharmacotherapy used in the management of type II diabetes. Metformin is considered an antihyperglycemic drug because it lowers blood glucose concentrations in type II diabetes without causing hypoglycemia. It is commonly described as an "insulin sensitizer", leading to a decrease in insulin resistance and a clinically significant reduction of plasma fasting insulin levels. Another well-known benefit of this drug is modest weight loss, making it an effective choice for obese patients type II diabetes. Metformin was first approved in Canada in 1972, and received subsequent FDA approval in the US in 1995. Metformin is a Biguanide. Metformin is a first line agent for the treatment of type 2 diabetes that can be used alone or in combination with sulfonylureas, thiazolidinediones, incretin-based drugs, sodium glucose cotransporter-2 inhibitors, or other hypoglycemic agents. Metformin has not been linked to serum enzyme elevations during therapy and is an exceeding rare cause of idiosyncratic clinically apparent acute liver injury. Metformin is a natural product found in Morus alba with data available. Metformin is an agent belonging to the biguanide class of antidiabetics with antihyperglycemic activity. Metformin is associated with a very low incidence of lactic acidosis. This agent helps reduce LDL cholesterol and triglyceride levels, and is not associated with weight gain, and prevents the cardiovascular complications of diabetes. Metformin is not metabolized and is excreted unchanged by the kidneys. Metformin is the most popular anti-diabetic drug in the United States and one of the most prescribed drugs in the country overall, with nearly 35 million prescriptions filled in 2006 for generic metformin alone. Metformin is a biguanide antihyperglycemic agent used for treating non-insulin-dependent diabetes mellitus (NIDDM). It improves glycemic control by decreasing hepatic glucose production, decreasing glucose absorption and increasing insulin-mediated glucose uptake. Metformin is the only oral antihyperglycemic agent that is not associated with weight gain. Metformin may induce weight loss and is the drug of choice for obese NIDDM patients. When used alone, metformin does not cause hypoglycemia; however, it may potentiate the hypoglycemic effects of sulfonylureas and insulin. Its main side effects are dyspepsia, nausea and diarrhea. Dose titration and/or use of smaller divided doses may decrease side effects. Metformin should be avoided in those with severely compromised renal function (creatinine clearance < 30 ml/min), acute/decompensated heart failure, severe liver disease and for 48 hours after the use of iodinated contrast dyes due to the risk of lactic acidosis. Lower doses should be used in the elderly and those with decreased renal function. Metformin decreases fasting plasma glucose, postprandial blood glucose and glycosolated hemoglobin (HbA1c) levels, which are reflective of the last 8-10 weeks of glucose control. Metformin may also have a positive effect on lipid levels. In 2012, a combination tablet of linagliptin plus metformin hydrochloride was marketed under the name Jentadueto for use in patients when treatment with both linagliptin and metformin is appropriate. A biguanide hypoglycemic agent used in the treatment of non-insulin-dependent diabetes mellitus not responding to dietary modification. Metformin improves glycemic control by improving insulin sensitivity and decreasing intestinal absorption of glucose. (From Martindale, The Extra Pharmacopoeia, 30th ed, p289) See also: Metformin Hydrochloride (has salt form).
Oxymetazoline is a member of the class of phenols that is 2,4-dimethylphenol which is substituted at positions 3 and 6 by 4,5-dihydro-1H-imidazol-2-ylmethyl and tert-butyl groups, respectively. A direct-acting sympathomimetic with marked alpha-adrenergic activity, it is a vasoconstrictor that is used (generally as the hydrochloride salt) to relieve nasal congestion. It has a role as an alpha-adrenergic agonist, a sympathomimetic agent, a nasal decongestant and a vasoconstrictor agent. It is a member of phenols, a carboxamidine and a member of imidazolines. It is a conjugate base of an oxymetazoline(1+). Oxymetazoline is an imidazole derivative and a potent, direct-acting alpha (α)-adrenergic agonist with affinity to both α1- and α2-adrenoceptors. Oxymetazoline is available in various formulations with a wide variety of clinical implications. The topical formulation of the drug is used to treat persistent facial redness in adults. As an effective decongestant, oxymetazoline is available in over-the-counter intranasal sprays used to relieve nasal and sinus congestion caused by a wide variety of conditions, such as common cold, hay fever, and upper respiratory allergies. In dentistry, oxymetazoline and tetracaine combination intranasal spray (Kovanaze) is used for regional anesthesia during dental procedures in children and adults. In July 2020, the FDA approved the use of an ophthalmic formulation of oxymetazoline (Upneeq) in adults with acquired blepharoptosis, or ptosis, making it the first FDA-approved medical treatment for this medical condition. Oxymetazoline is a Vasoconstrictor. The physiologic effect of oxymetazoline is by means of Vasoconstriction, and Increased Sympathetic Activity. Oxymetazoline is an imidazole derivative with direct acting sympathomimetic activity. Oxymetazoline binds to and activates alpha-2 adrenergic receptors. Upon nasal or ocular administration, oxymetazoline constricts the arterioles in the nose and eye, resulting in decreased nasal and conjunctival congestion, respectively. A direct acting sympathomimetic used as a vasoconstrictor to relieve nasal congestion. (From Martindale, The Extra Pharmacopoeia, 30th ed, p1251) See also: Oxymetazoline Hydrochloride (has salt form).
Pamidronate is a phosphonoacetic acid. Pamidronic acid is a second generation, nitrogen containing bisphosphonate similar to [neridronic acid] and [alendronic acid]. Pamidronic acid was first described in the literature in 1977. The second generation bisphosphonates are less common as third generation bisphosphonates, such as [ibandronic acid], [zoledronic acid], [minodronic acid], and [risedronic acid] are becoming more popular. Pamidronic acid was granted FDA approval on 31 October 1991. Pamidronic acid is a Bisphosphonate. Pamidronate Disodium is the disodium salt of the synthetic bisphosphonate pamidronate. Although its mechanism of action is not completely understood, pamidronate appears to adsorb to calcium phosphate crystals in bone, blocking their dissolution by inhibiting osteoclast-mediated bone resorption. This agent does not inhibit bone mineralization and formation. Pamidronic Acid is an amino- bisphosphonate with anti-resorptive and anti-hypercalcemic activities. Pamidronic acid binds to and adsorbs onto hydroxyapatite crystals in the bone matrix, thereby preventing osteoclast resorption. This agent also binds to and inhibits farnesyl pyrophosphate synthase, an enzyme that plays an important role in the mevalonate pathway. This inhibits the formation of isoprenoid metabolites that are substrates for protein prenylation. This prevents farnesylation and geranylgeranylation of proteins essential for osteoclast function, leading to the induction of apoptosis of osteoclasts. By preventing osteoclast-mediated bone resorption, pamidronic acid decreases bone turnover rate, stabilizes the bone matrix and reduces hypercalcemia. Pamidronate is only found in individuals that have used or taken this drug.Pamidronate, marketed as pamidronate disodium pentahydrate under the brand name Aredia, is a bisphosphonate. The mechanism of action of pamidronate is inhibition of bone resorption. Pamidronate adsorbs to calcium phosphate (hydroxyapatite) crystals in bone and may directly block dissolution of this mineral component of bone. In vitro studies also suggest that inhibition of osteoclast activity contributes to inhibition of bone resorption. Pamidronate also targets farnesyl pyrophosphate (FPP) synthase. Nitrogen-containing bisphosphonates (such as pamidronate, alendronate, risedronate, ibandronate and zoledronate) appear to act as analogues of isoprenoid diphosphate lipids, thereby inhibiting FPP synthase, an enzyme in the mevalonate pathway. Inhibition of this enzyme in osteoclasts prevents the biosynthesis of isoprenoid lipids (FPP and GGPP) that are essential for the post-translational farnesylation and geranylgeranylation of small GTPase signalling proteins. This activity inhibits osteoclast activity and reduces bone resorption and turnover. In postmenopausal women, it reduces the elevated rate of bone turnover, leading to, on average, a net gain in bone mass. An aminobisphosphonate that inhibits BONE RESORPTION and is used for the treatment of osteolytic lesions, bone pain, and severe HYPERCALCEMIA associated with malignancies. See also: Pamidronate Disodium (has salt form).
Guaiacolsulfonate is an aromatic sulfonic acid. Potassium guaiacolsulfonate salt is an expectorant that thins the mucus in the lungs and reduces chest congestion.